molecular formula C14H21NO B15357535 3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine

3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine

Cat. No.: B15357535
M. Wt: 219.32 g/mol
InChI Key: XGDLAOIUJMBCOH-UHFFFAOYSA-N
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Description

3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine is an organic compound characterized by a cyclopentane ring substituted with a phenyl group and an isopropoxy group at the 4-position of the phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(4-propan-2-yloxyphenyl)cyclopentan-1-amine

InChI

InChI=1S/C14H21NO/c1-10(2)16-14-7-4-11(5-8-14)12-3-6-13(15)9-12/h4-5,7-8,10,12-13H,3,6,9,15H2,1-2H3

InChI Key

XGDLAOIUJMBCOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CCC(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative of the phenyl group with a cyclopentanone derivative in the presence of a palladium catalyst.

  • Reduction of Nitro Compounds:

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

  • Substitution Reactions: Substitution at various positions on the cyclopentane ring or the phenyl group can be achieved using appropriate reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or aldehydes.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.

  • Biology: The compound is utilized in biological studies to investigate its interaction with various biomolecules.

  • Industry: The compound is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or other biological targets, leading to various physiological responses.

Comparison with Similar Compounds

  • 2-(4-Isopropoxyphenyl)cyclopentan-1-amine: This compound is structurally similar but differs in the position of the isopropoxy group.

  • 2-(Propan-2-yl)cyclopentan-1-amine: This compound lacks the phenyl group present in 3-(4-Propan-2-yloxyphenyl)cyclopentan-1-amine.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to participate in unique chemical reactions and biological interactions compared to its similar counterparts.

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